8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline
Description
Properties
IUPAC Name |
2-methyl-4-(quinolin-8-yloxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-10-16-12(9-18-10)8-17-13-6-2-4-11-5-3-7-15-14(11)13/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHJXXGHPISRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via imine formation between 8-aminoquinoline and 2-methylthiazole-4-carbaldehyde, followed by phosphorylation. Titanium tetrachloride (TiCl₄) is commonly used as a Lewis acid catalyst, enabling efficient coupling at 60–80°C in dichloromethane. Key parameters affecting yield include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 10 mol% TiCl₄ | +25% |
| Temperature | 70°C | Max yield |
| Solvent | DCM | High purity |
Post-reduction of the phosphonate intermediate using LiAlH₄ yields the target compound with >80% purity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution at the 8-position of quinoline derivatives offers a direct route to install the thiazolylmethoxy group. Pre-functionalization of quinoline with a leaving group (e.g., halogen) is critical.
Halogenation and Methoxy Group Introduction
6-Bromo-8-methoxyquinoline, synthesized via bromination of 8-methoxyquinoline using N-bromosuccinimide (NBS), serves as a key intermediate. Subsequent substitution with 2-methylthiazole-4-methanol in the presence of K₂CO₃ in DMF at 120°C achieves 65–70% yield.
Organometallic Coupling Strategies
Transition metal-catalyzed cross-coupling reactions, particularly Ullmann and Buchwald-Hartwig protocols, enable C–O bond formation between quinoline and thiazole units.
Copper-Catalyzed Ullmann Coupling
Using CuI/1,10-phenanthroline as a catalyst system, 8-hydroxyquinoline reacts with 4-(chloromethyl)-2-methylthiazole in toluene at 110°C, achieving 75% yield. The method’s scalability is limited by copper residue removal challenges.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, cost, and scalability of major methods:
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Kabachnik–Fields | 80 | Moderate | High |
| SNAr | 70 | Low | Moderate |
| Ullmann Coupling | 75 | High | Low |
The Kabachnik–Fields approach is favored for industrial applications due to its high yield and minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or thiazole derivatives.
Substitution: Formation of various substituted quinoline or thiazole derivatives.
Scientific Research Applications
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline is a heterocyclic compound integrating quinoline and thiazole structural features. Quinoline and thiazole moieties are known for diverse biological activities, so their combination may lead to enhanced biological properties compared to individual components.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry Used as a building block for synthesizing more complex molecules.
- Biology Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
- Medicine Investigated for its potential therapeutic effects in treating various diseases.
- Industry Used in developing new materials, such as dyes and polymers.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity Exhibits significant activity against various bacterial strains and fungi. For instance, thiazole derivatives have demonstrated effectiveness against E. coli and C. albicans.
- Anticancer Properties Research indicates that this compound may induce cytotoxic effects in cancer cells. Studies show that compounds with similar structures can reduce cell viability significantly in cancer lines such as A549 and MCF-7. Thiazole derivatives, for example, have shown anticancer activity due to the presence of a thiazolin-4-one ring system . Phenylthiazole-incorporated quinoline derivatives have been developed for anticancer activities, with some compounds showing remarkable activity against colon carcinoma and lung cancer .
- Anticonvulsant Effects Certain novel thiazole-linked (arylalkyl) azoles have shown anti-MES and anti-scPTZ responses . Specific analogues containing the 1,2,4-triazole ring demonstrated the highest anticonvulsant properties .
Synthesis of Thiazole Derivatives
Various synthetic routes can produce thiazole derivatives with potential anticancer properties :
- Reacting pyrazole carbaldehyde, anilines, and thioglycolic acid using DSDABCOC as a catalyst yields 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-ones .
- Reacting aromatic carbaldehyde, aromatic amines, and mercapto acetic acid in DTPEAC (diisopropyl ethyl ammonium acetate) at room temperature gives a product containing a thiazolidin-4-one nucleus .
- Dissolving phenylhydrazine with benzaldehyde in methanol, incorporating acetic acid as a catalytic medium, and heating with a Dean-stark separator to form an intermediate, which is then refluxed with mercaptoacetic acid .
Mechanism of Action
The mechanism of action of 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function, while the thiazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s activity is influenced by the nature of the heterocyclic substituent at the 8-position. Key analogues and their properties are summarized below:
Key Trends and Structure-Activity Relationships (SAR)
Heterocyclic Substituent Impact: Thiazole vs. Triazole: Thiazole-containing derivatives (e.g., the target compound) may exhibit distinct receptor-binding profiles compared to triazole analogs. For example, MTEP, a thiazole-based mGlu5 antagonist, shows anxiolytic effects without sedation , whereas triazole-linked quinolines (e.g., compounds in ) are often prioritized for anticancer research. Oxadiazole Derivatives: The 1,2,4-oxadiazole substituent (e.g., ) is associated with enhanced thermal stability and diverse bioactivity, though direct comparisons to thiazole analogs remain unexplored.
Trifluoromethyl groups (e.g., ) may increase metabolic resistance but require further pharmacological validation.
Synthetic Accessibility :
- Triazole derivatives are frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , whereas thiazole-containing compounds rely on nucleophilic substitution or precursor coupling .
Biological Activity
Overview
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline is a heterocyclic compound that integrates the structural features of quinoline and thiazole. Both of these moieties are recognized for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. The combination may lead to enhanced biological properties compared to individual components.
The biological activity of this compound can be attributed to the following mechanisms:
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Thiazole derivatives exhibit similar activities, including antibacterial and antifungal effects .
- Anticancer Properties : Compounds containing both quinoline and thiazole have shown potential in anticancer research. They may inhibit cell proliferation in various cancer cell lines, including HCT-116 and HepG2 .
Biological Activities
The compound has been studied for several biological activities:
- Antimicrobial : Exhibits significant activity against various bacterial strains and fungi. For instance, thiazole derivatives have demonstrated effectiveness against E. coli and C. albicans .
- Anticancer : Research indicates that this compound may induce cytotoxic effects in cancer cells. Studies show that compounds with similar structures can reduce cell viability significantly in cancer lines such as A549 and MCF-7 .
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study highlighted that thiazole derivatives showed MIC values ranging from 0.7 to 15.62 μg/mL against various bacterial species, indicating strong antibacterial properties .
- In another investigation, compounds similar to this compound were effective against resistant strains like MRSA with MIC values lower than traditional antibiotics .
-
Anticancer Activity :
- A series of thiazole-integrated compounds were tested against multiple cancer cell lines, revealing IC50 values below 1 µM for some analogues, suggesting potent anticancer activity .
- The structure–activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhance anticancer efficacy significantly compared to unsubstituted analogues .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, the following table compares its properties with other known quinoline and thiazole derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 8-hydroxyquinoline and a functionalized thiazole derivative. Key steps include:
- Temperature Control : Maintain reaction temperatures below 5°C during reagent addition to prevent side reactions (e.g., methacryloyl chloride coupling in THF, as in ).
- Solvent Selection : Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) is preferred for solubility and reactivity ( ).
- Purification : Recrystallization from methanol or column chromatography ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the methoxy-thiazole linkage and quinoline backbone. Deuterated chloroform (CDCl) is ideal for resolving aromatic protons .
- X-ray Crystallography : Single-crystal X-ray diffraction (as in and ) provides definitive structural validation, particularly for assessing bond angles and intermolecular interactions .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields between different synthetic protocols?
- Methodological Answer :
- Parameter Optimization : Systematically vary reaction parameters (e.g., solvent polarity, base strength) to identify yield-limiting steps. For example, triethylamine (EtN) may outperform weaker bases in deprotonating 8-hydroxyquinoline .
- Kinetic Analysis : Use in situ FTIR or HPLC to monitor intermediate formation and identify bottlenecks (e.g., slow nucleophilic substitution rates).
- Computational Modeling : Density Functional Theory (DFT) can predict transition states and explain steric hindrance from the 2-methylthiazole group .
Q. What strategies are recommended for analyzing discrepancies in biological activity data across studies?
- Methodological Answer :
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups in and ) to isolate pharmacophores .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., IC measurement protocols) .
- Meta-Analysis : Pool data from multiple studies (e.g., anticonvulsant activity in quinoline derivatives from ) to identify statistically significant trends .
Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase in ) to prioritize candidates for synthesis .
- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, metabolic stability, and toxicity risks .
- QSAR Modeling : Corrogate electronic (e.g., Hammett constants) and steric descriptors with biological activity data to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
